

# An In-depth Technical Guide to 5-Hydroxybenzofuran-3(2H)-one

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Compound of Interest		
Compound Name:	5-Hydroxybenzofuran-3(2H)-one	
Cat. No.:	B101364	Get Quote

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Disclaimer: Scientific literature providing specific experimental data for **5-Hydroxybenzofuran-3(2H)-one** (CAS 19278-82-1) is limited. This guide provides a comprehensive overview of the available information on this compound and supplements it with data from closely related analogues and the broader class of benzofuranones to offer a thorough technical resource.

## **Core Compound Properties**

**5-Hydroxybenzofuran-3(2H)-one** is a heterocyclic organic compound belonging to the benzofuranone class. While detailed characterization is not extensively published, some core properties have been identified.

Property	Value	Reference
CAS Number	19278-82-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>3</sub>	[2]
Molecular Weight	150.13 g/mol	[2]
Physical Description	Powder	[1]
Purity	>95% (by NMR, as per supplier data)	[1]

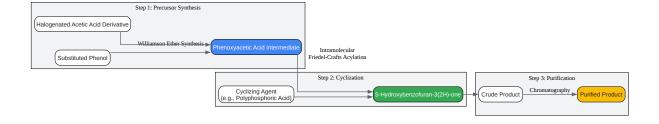


## **Synthesis and Logic**

A specific, peer-reviewed synthesis protocol for **5-Hydroxybenzofuran-3(2H)-one** with reported yields is not readily available in the published literature. However, general methods for the synthesis of benzofuran-3(2H)-ones have been described. A plausible synthetic approach can be adapted from established methodologies for related compounds.

## **Representative Synthetic Workflow**

The following diagram illustrates a generalized synthetic pathway for producing a benzofuranone core structure, which could be adapted for the synthesis of **5- Hydroxybenzofuran-3(2H)-one**. This would typically involve the cyclization of a substituted phenoxyacetic acid derivative.



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Caption: Generalized workflow for the synthesis of a benzofuran-3(2H)-one derivative.

## General Experimental Protocol for Benzofuranone Synthesis



The following is a representative protocol for the synthesis of benzofuranones, which may be adaptable for **5-Hydroxybenzofuran-3(2H)-one**. This protocol is based on methodologies for similar structures and should be optimized for the specific target molecule.[3]

#### Materials:

- Substituted 3-hydroxy-2-pyrone (starting material)
- Appropriate nitroalkene
- Aluminum chloride (AlCl<sub>3</sub>)
- Trifluoroacetic acid (TFA)
- 1,2-Dichlorobenzene (DCB, anhydrous)
- Butylated hydroxytoluene (BHT)
- Argon gas
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

#### Procedure:

- To a thick-walled reaction vessel, add the pyrone (2 equivalents), the nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl<sub>3</sub> (0.1 equivalents).
- Flush the vessel with argon gas for 5 minutes.
- Add anhydrous DCB (to achieve a 0.5 M concentration of the nitroalkene) and TFA (0.2 equivalents).
- Seal the reaction vessel and heat to 120 °C for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).



- Cool the reaction mixture to room temperature.
- Directly purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the benzofuranone product.

## **Biological Activity**

While specific biological studies on **5-Hydroxybenzofuran-3(2H)-one** are not extensively documented, the broader class of benzofuranone derivatives is known to exhibit a range of biological activities.

# Summary of Known Biological Activities of Benzofuranone Derivatives



Biological Activity	Description	References
Anti-inflammatory	Benzofuranone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)- stimulated macrophages. This activity is often linked to the modulation of the NF-кB and MAPK signaling pathways. Some derivatives exhibit dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) products.	[4][5]
Antioxidant	The phenolic hydroxyl group present in many 5-hydroxybenzofuranone derivatives confers radicalscavenging properties. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage.	
Antimicrobial	Certain benzofuranone derivatives have demonstrated inhibitory activity against various strains of bacteria and fungi.	[4]
Enzyme Inhibition	Substituted benzofuranones have been identified as inhibitors of various enzymes, including alkaline phosphatase and tyrosinase.	[6]
Anticancer	Some benzofuran derivatives have shown cytotoxic activity	[7]



	against various cancer cell lines.	
Neuroprotective	Aurones, a class of compounds with a 2-benzylidenebenzofuran-3(2H)-one scaffold, have been investigated for their potential neuroprotective effects.	[1]
Antidepressant	Certain isobenzofuran-1(3H)- one derivatives have been evaluated as potential antidepressant agents, showing inhibition of serotonin reuptake.	

# Representative Experimental Protocol: In Vitro Antiinflammatory Assay (NO Inhibition)

This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]

#### Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
   0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)



- Sodium nitrite (NaNO2) standard
- 5-Hydroxybenzofuran-3(2H)-one (or test compound) dissolved in DMSO
- 96-well cell culture plates

#### Procedure:

- Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10<sup>4</sup> cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37 °C in a humidified 5% CO<sub>2</sub> atmosphere.
- Prepare serial dilutions of the test compound in DMEM.
- Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound.
- Pre-incubate the cells with the test compound for 1 hour.
- Stimulate the cells by adding LPS to a final concentration of 1  $\mu$ g/mL to all wells except the negative control.
- Incubate the plates for a further 24 hours.
- After incubation, collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.



 Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

## **Signaling Pathways**

While no signaling pathways have been specifically elucidated for **5-Hydroxybenzofuran-3(2H)-one**, the anti-inflammatory effects of related benzofuranone derivatives are often attributed to their interaction with key inflammatory signaling cascades such as the NF-kB and MAPK pathways.

## Generalized NF-kB Signaling Pathway in Inflammation

The following diagram illustrates the canonical NF-kB signaling pathway, which is a common target for anti-inflammatory compounds.

Caption: A simplified diagram of the LPS-induced NF-kB signaling pathway.

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